Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate
Description
Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate is a spirocyclic compound featuring a bicyclic framework with an oxygen atom at position 8 (oxa) and a nitrogen atom at position 5 (aza) in the spiro[3.5]nonane system. The iodomethyl substituent at position 7 distinguishes it from related analogs. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for derivatization via nucleophilic substitution or cross-coupling reactions due to the iodine atom's reactivity .
Properties
IUPAC Name |
tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22INO3/c1-12(2,3)18-11(16)15-8-10(7-14)17-9-13(15)5-4-6-13/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQGYRHHTRGOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC12CCC2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting tert-butyl 4-methylenepiperidine-1-carboxylate with a zinc/copper couple in the presence of trichloroacetyl chloride.
Iodination: The iodination of the spirocyclic intermediate is achieved by treating it with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodinated methyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups or the oxidation state of the iodine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide can lead to the formation of an iodinated alcohol .
Scientific Research Applications
Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate is an organic compound featuring a unique spirocyclic structure, making it valuable in medicinal chemistry and organic synthesis. The compound's structure includes a spirocyclic nonane ring system with an iodinated methyl group and a tert-butyl ester functional group, contributing to its reactivity and utility in various chemical reactions.
Scientific Research Applications
This compound is used in several scientific research applications:
- Medicinal Chemistry The compound serves as an intermediate in synthesizing potential pharmaceutical agents, particularly those targeting neurological and metabolic disorders.
- Organic Synthesis Its unique structure and reactivity make it a valuable building block for synthesizing complex organic molecules.
- Radiolabeling The iodine atom in the compound can be replaced with radioactive isotopes, making it useful for radiolabeling studies in biological systems.
Chemical Reactions Analysis
This compound can undergo various chemical reactions:
- Substitution Reactions The iodinated methyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles like amines, thiols, and alkoxides.
- Oxidation and Reduction The compound can be oxidized or reduced under appropriate conditions to modify the functional groups or the iodine atom's oxidation state.
Common Reagents and Conditions
- Nucleophilic Substitution Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
- Oxidation Oxidizing agents such as hydrogen peroxide or sodium hypochlorite are used under mild conditions to achieve selective oxidation.
Biological Activities
The biological activity of this compound primarily comes from the reactivity of the iodinated methyl group, which can undergo nucleophilic substitution reactions with biological targets, including proteins and nucleic acids. This allows it to form covalent bonds with nucleophilic sites, potentially disrupting normal biological functions.
Reported biological activities include:
- Antimicrobial Activity Studies have shown its potential against various strains, including MRSA.
- Anticancer Properties In vitro studies on cervical cancer cell lines showed increased apoptosis rates and cell cycle arrest, suggesting it may interfere with cellular proliferation pathways.
- Neurological Applications It is used as an intermediate in synthesizing potential pharmaceutical agents, particularly those targeting neurological disorders.
Case Studies
- Antimicrobial Efficacy A study evaluated the antimicrobial properties of this compound against MRSA and other strains, demonstrating significant inhibition zones compared to control groups, indicating strong antimicrobial potential.
- Anticancer Activity In vitro studies on cervical cancer cell lines showed that treatment with this compound led to increased rates of apoptosis and cell cycle arrest at the G2/M phase, suggesting that it may interfere with cellular proliferation pathways effectively.
Mechanism of Action
The mechanism of action of tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves its reactivity towards nucleophiles and oxidizing agents. The iodinated methyl group serves as a reactive site for nucleophilic attack, leading to the formation of various derivatives. Additionally, the compound’s spirocyclic structure provides rigidity and stability, which can influence its interactions with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate with structurally related spirocyclic compounds:
Physicochemical Properties
- Molecular Weight and Polarity: The iodomethyl group increases molecular weight and lipophilicity (higher LogP) compared to non-halogenated analogs. For example, the target compound (~367.24 g/mol) is ~125 g/mol heavier than tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate (240.34 g/mol) .
- Stability : Iodinated compounds may require dark, cold storage (2–8°C) to prevent decomposition .
Biological Activity
Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate is a synthetic compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHINO
- Molecular Weight : Approximately 367.22 g/mol
- CAS Number : 2169497-71-4
- Appearance : White crystalline solid
- Solubility : Moderate in water; high in organic solvents like dichloromethane and ethyl acetate
The compound features a spirocyclic nonane ring system with an iodinated methyl group and a tert-butyl ester functional group, which contribute to its reactivity and utility in various chemical reactions .
The biological activity of this compound primarily arises from the reactivity of the iodinated methyl group, which can undergo nucleophilic substitution reactions with various biological targets, including proteins and nucleic acids. This electrophilic characteristic allows it to form covalent bonds with nucleophilic sites, potentially disrupting normal biological functions .
Biological Activities
- Antimicrobial Activity :
- Anticancer Properties :
- Neurological Applications :
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Spirocyclic Core :
-
Iodination :
- The iodination step is achieved by treating the spirocyclic intermediate with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against MRSA and other strains. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential .
Case Study 2: Anticancer Activity
In vitro studies on cervical cancer cell lines showed that treatment with this compound led to increased rates of apoptosis and cell cycle arrest at the G2/M phase. This suggests that it may interfere with cellular proliferation pathways effectively .
Comparative Analysis
To further understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane | Iodomethyl group | Antimicrobial |
| Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane | Ketone functional group | Anticancer |
| Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane | Different spirocyclic position | Neurological applications |
Q & A
Q. What are the key synthetic strategies for synthesizing tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate?
- Methodological Answer : Synthesis typically involves two stages: (1) construction of the spirocyclic scaffold and (2) introduction of the iodomethyl group.
- Spirocyclic Core Formation : Utilize tert-butyl carbamate protection to stabilize the azaspiro structure during ring closure. Similar methods for tert-butyl-protected spiro compounds involve cyclization via nucleophilic substitution or ring-opening of epoxides .
- Iodomethylation : Introduce the iodomethyl group via alkylation of the spirocyclic intermediate using iodomethane or iodomethylating agents. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization yields >95% purity, as seen in analogs like tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify spirocyclic protons (e.g., axial/equatorial H in the oxa-azaspiro system) and iodomethyl signals (δ ~2.5–3.5 ppm for CH₂I).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+Na]⁺ ion) and detect fragmentation patterns indicative of the iodomethyl group.
- IR Spectroscopy : Verify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid aqueous drains due to environmental risks .
- Storage : Store in airtight containers at 2–8°C to prevent degradation, as recommended for structurally related azaspiro compounds .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the iodomethyl group in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for SN2 reactions to evaluate leaving-group potential. Compare activation barriers with bromo/methyl analogs.
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (iodomethyl carbon) to predict nucleophilic attack sites .
- Solvent Effects : Use COSMO-RS models to simulate solvent polarity’s impact on reaction rates (e.g., DMSO vs. THF) .
Q. What strategies resolve discrepancies between X-ray crystallography data and NMR-derived structural models?
- Methodological Answer :
- Refinement Tools : Use SHELXL for high-resolution crystallographic refinement. Cross-validate bond lengths/angles with DFT-optimized structures .
- Dynamic Effects : Perform variable-temperature NMR to detect conformational flexibility (e.g., spiro ring puckering) that may explain crystallographic vs. solution-state differences .
Q. How does the steric bulk of the tert-butyl group influence the compound’s stability under acidic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor Boc-deprotection rates (e.g., using TFA in DCM) via HPLC. Compare with non-tert-butyl analogs to quantify steric shielding effects.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C inferred from related compounds ).
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound?
- Methodological Answer :
- Systematic Solubility Testing : Use standardized protocols (e.g., OECD 105) in solvents (water, DMSO, ethanol). Note that impurities (e.g., residual iodide) may artificially reduce solubility .
- Partition Coefficient (LogP) : Estimate via shake-flask method or HPLC retention times to correlate experimental vs. predicted (e.g., ChemAxon) values .
Methodological Tables
| Characterization Parameter | Technique | Expected Outcome | Reference |
|---|---|---|---|
| Purity | HPLC | ≥95% | |
| Melting Point | DSC | 85–90°C (decomp.) | |
| Iodine Content | ICP-MS | ~34% (theoretical) |
| Safety Parameter | Guideline | Reference |
|---|---|---|
| Flash Point | Not applicable (non-flammable) | |
| Environmental Hazard | Avoid release; LC50 (fish) >100 mg/L |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
